Array ( [bid] => 13281618 )
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound characterized by its unique structure, which includes a propanol backbone with a chiral center. The compound features a 3-fluoro-4-methylphenyl group attached to a methylamino substituent, making it optically active. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its distinct chemical properties, enhancing its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C12H16FNO, and its molecular weight is approximately 219.26 g/mol.
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry and materials science.
Research indicates that 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action involves interactions with specific molecular targets, allowing it to modulate various biological processes through hydrogen bonding facilitated by its amino and hydroxyl groups. The fluorine and methyl substituents enhance binding affinity and selectivity towards certain receptors, leading to observable biological effects.
The synthesis of 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol can be achieved through several methods:
These methods can be optimized depending on the desired yield and purity of the final product.
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol has diverse applications across various fields:
Interaction studies focus on how 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol interacts with biological systems. These studies reveal that the compound can influence various biochemical pathways by binding to specific receptors or enzymes. Factors such as temperature, pH, and the presence of other molecules significantly affect its stability and interaction efficacy.
Several compounds share structural similarities with 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride | C11H14FNO | 0.89 | Lacks methyl substitution on the aromatic ring |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | C10H12FNO | 0.87 | Different positional isomerism affecting biological activity |
| (R)-2-Amino-2-(4-fluorophenyl)ethanol | C10H12FNO | 0.89 | Enantiomeric variation influencing receptor interactions |
| 3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride | C11H15FNO | 0.89 | Structural differences may lead to varying pharmacological profiles |
The presence of specific substituents like fluorine and methyl groups in 2-{[(3-fluoro-4-methylphen